(+/-)8(9)-Epetre methyl ester
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Overview
Description
Methyl (Z)-7-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoate is a complex organic compound characterized by multiple double bonds and an oxirane ring. This compound is notable for its unique structure, which includes both Z and E configurations, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-7-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of a Wittig reaction to form the double bonds, followed by an epoxidation reaction to introduce the oxirane ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and oxidizing agents like m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation steps, while high-pressure systems can be employed to manage the reactivity of the intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-7-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form diols.
Reduction: Hydrogenation can reduce the double bonds to single bonds, using catalysts such as Pd/C.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) in aprotic solvents.
Major Products
Oxidation: Formation of diols.
Reduction: Saturated hydrocarbons.
Substitution: Azido derivatives or other substituted products.
Scientific Research Applications
Methyl (Z)-7-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (Z)-7-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoate exerts its effects often involves interactions with molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-7-[3-[(2E,5E)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoate
- Methyl (Z)-7-[3-[(2Z,5Z)-dodeca-2,5-dienyl]oxiran-2-yl]hept-5-enoate
Uniqueness
Methyl (Z)-7-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoate is unique due to its specific configuration of double bonds and the presence of an oxirane ring. This configuration can lead to distinct reactivity and biological activity compared to its isomers and analogs.
Properties
Molecular Formula |
C21H34O3 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
methyl 7-(3-undeca-2,5-dienyloxiran-2-yl)hept-5-enoate |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-13-16-19-20(24-19)17-14-11-12-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3 |
InChI Key |
XAOMBLXPIQCTNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)OC |
Origin of Product |
United States |
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